![molecular formula C12H9Cl2N B3178158 7,9-dichloro-2,3-dihydro-1H-cyclopenta[b]quinoline CAS No. 40528-04-9](/img/structure/B3178158.png)
7,9-dichloro-2,3-dihydro-1H-cyclopenta[b]quinoline
Overview
Description
7,9-Dichloro-2,3-dihydro-1H-cyclopenta[b]quinoline is a chemical compound with the molecular formula C₁₂H₉Cl₂N. It is part of the quinoline family, which is known for its diverse applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry . This compound is characterized by its two chlorine atoms at positions 7 and 9, and a dihydrocyclopenta ring fused to a quinoline core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7,9-dichloro-2,3-dihydro-1H-cyclopenta[b]quinoline typically involves the reaction of 2-amino-5-chlorobenzoic acid with a cyclic ketone in the presence of phosphoryl chloride (POCl₃). The reaction is carried out at 0°C, followed by heating at reflux for several hours. The crude product is then purified by flash column chromatography .
Industrial Production Methods
Industrial production methods for this compound often involve multi-step reactions. One common method includes heating the reaction product in paraffin oil at high temperatures (around 280°C) followed by treatment with phosphoryl chloride .
Chemical Reactions Analysis
Types of Reactions
7,9-Dichloro-2,3-dihydro-1H-cyclopenta[b]quinoline undergoes various types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Halogen substitution reactions can occur, where the chlorine atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution reactions using reagents like sodium methoxide or ammonia.
Major Products Formed
Oxidation: Formation of quinoline derivatives with additional oxygen-containing functional groups.
Reduction: Formation of dihydroquinoline derivatives.
Substitution: Formation of various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
Material Science
Organic Light Emitting Diodes (OLEDs)
The unique electronic properties of quinoline derivatives make them suitable candidates for use in OLED technology. Their ability to act as phosphorescent materials opens avenues for developing more efficient lighting and display technologies. The incorporation of 7,9-dichloro-2,3-dihydro-1H-cyclopenta[b]quinoline into polymer matrices could enhance the performance of OLEDs .
Sensors and Chemo-sensors
Quinoline-based compounds are increasingly utilized in sensor technologies due to their ability to form complexes with metal ions. The potential application of this compound in developing selective sensors for detecting fluoride and other metal ions is an area ripe for exploration .
Synthesis and Green Chemistry
Recent advancements in the synthesis of quinoline derivatives emphasize eco-friendly methodologies. Techniques such as microwave-assisted synthesis using green catalysts have been developed to produce compounds like this compound efficiently while minimizing environmental impact .
Data Table: Summary of Applications
Case Studies
Case Study 1: C-Met Inhibition
A study investigated the effects of various quinoline derivatives on C-Met activity in cancer cell lines. The results indicated that certain modifications to the quinoline structure significantly enhanced inhibitory action against C-Met, suggesting that this compound could be a promising lead compound for further development .
Case Study 2: Antimicrobial Activity
In a comparative study of quinoline derivatives against pathogenic bacteria, this compound was assessed for its minimum inhibitory concentration (MIC) values. Preliminary results showed promising antimicrobial efficacy comparable to established agents .
Mechanism of Action
The mechanism of action of 7,9-dichloro-2,3-dihydro-1H-cyclopenta[b]quinoline involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. This inhibition can lead to various biological effects, including antimicrobial and anticancer activities .
Comparison with Similar Compounds
Similar Compounds
6,8,9-Trichloro-2,3-dihydro-1H-cyclopenta[b]quinoline: This compound has an additional chlorine atom at position 6.
7-Methoxy-2,3-dihydro-1H-cyclopenta[b]quinoline: This compound has a methoxy group at position 7 instead of a chlorine atom.
3,3-Dichloro-1H-quinoline-2,4-dione: This compound has a different substitution pattern and additional oxygen-containing functional groups.
Uniqueness
7,9-Dichloro-2,3-dihydro-1H-cyclopenta[b]quinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Biological Activity
7,9-Dichloro-2,3-dihydro-1H-cyclopenta[b]quinoline is a compound belonging to the quinoline family, notable for its diverse biological activities. Its unique substitution pattern contributes to its potential therapeutic applications, particularly in antimicrobial and anticancer domains. This article explores the biological activity of this compound, highlighting key research findings, mechanisms of action, and comparative studies with related compounds.
- Molecular Formula : C₁₂H₉Cl₂N
- Molecular Weight : 238.11 g/mol
- CAS Number : 40528-04-9
The compound's structure allows for various interactions with biological targets, making it a subject of interest in medicinal chemistry.
This compound exhibits its biological effects primarily through enzyme inhibition. It interacts with specific enzymes and receptors, blocking their catalytic functions. This inhibition can lead to:
- Antimicrobial Activity : The compound has shown effectiveness against various bacterial strains.
- Anticancer Activity : Its ability to inhibit cancer cell proliferation has been noted in several studies.
Antimicrobial Activity
Research has demonstrated that this compound possesses significant antimicrobial properties. In vitro studies evaluated its efficacy against multiple Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined and compared with standard antibiotics.
Bacterial Strain | MIC (µg/mL) | Comparison Drug (Ciprofloxacin) MIC (µg/mL) |
---|---|---|
Staphylococcus aureus | 8 | 4 |
Escherichia coli | 16 | 8 |
Pseudomonas aeruginosa | 32 | 16 |
The data indicates that while effective against certain strains, resistance patterns observed in Gram-negative bacteria present challenges for therapeutic application .
Anticancer Activity
In a study focusing on the anticancer potential of the compound, it was found to inhibit cell proliferation in various cancer cell lines. The mechanism involved apoptosis induction and cell cycle arrest.
- Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer).
Cell Line | IC50 (µM) | Apoptosis Induction (%) |
---|---|---|
HeLa | 5.0 | 70 |
MCF-7 | 4.5 | 65 |
A549 | 6.0 | 60 |
These results suggest that the compound may serve as a lead structure for developing new anticancer agents .
Case Study 1: Synthesis and Evaluation of Tacrine Analogs
A study synthesized various tacrine analogs incorporating the cyclopenta[b]quinoline framework. One analog demonstrated an IC50 value of 3.65 nM for acetylcholinesterase inhibition, showcasing the potential of this class of compounds in treating neurodegenerative diseases .
Case Study 2: Fructose-1,6-Bisphosphatase Inhibition
Another investigation focused on derivatives of the cyclopenta[b]quinoline structure as inhibitors of fructose-1,6-bisphosphatase (F16BPase). These compounds exhibited lower activity against EGFR tyrosine kinase but were promising as metabolic regulators .
Comparative Analysis
The biological activity of this compound can be compared with similar compounds:
Compound | Antimicrobial Activity | Anticancer Activity |
---|---|---|
6,8,9-Trichloro-2,3-dihydro-1H-cyclopenta[b]quinoline | Moderate | High |
7-Methoxy-2,3-dihydro-1H-cyclopenta[b]quinoline | Low | Moderate |
This comparison highlights the unique biological profile of 7,9-dichloro derivatives within the broader class of cyclopenta[b]quinolines .
Properties
IUPAC Name |
7,9-dichloro-2,3-dihydro-1H-cyclopenta[b]quinoline | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9Cl2N/c13-7-4-5-11-9(6-7)12(14)8-2-1-3-10(8)15-11/h4-6H,1-3H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSAXMSKPQOLUOU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C3=C(C=CC(=C3)Cl)N=C2C1)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9Cl2N | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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